N-(4-chlorophenyl)-4-(2-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)piperazine-1-carbothioamide
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Overview
Description
N-(4-chlorophenyl)-4-(2-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)piperazine-1-carbothioamide is a complex organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(2-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)piperazine-1-carbothioamide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the chlorophenyl groups and the carbamothioyl moiety. Common reagents used in these reactions include chlorinating agents, amines, and thiourea derivatives. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent production. Purification methods such as recrystallization or chromatography would be used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-(2-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of the carbamothioyl group to a sulfoxide or sulfone.
Reduction: Reduction reactions could target the chlorophenyl groups or the carbamothioyl moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl positions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at the chlorophenyl positions.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(2-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)piperazine: A simpler derivative with similar structural features.
4-(2-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)piperazine: Lacks one of the chlorophenyl groups.
N-(4-chlorophenyl)-4-(2-aminoethyl)piperazine: Contains an amino group instead of the carbamothioyl moiety.
Uniqueness
N-(4-chlorophenyl)-4-(2-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)piperazine-1-carbothioamide is unique due to the presence of both chlorophenyl and carbamothioyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
Molecular Formula |
C20H23Cl2N5S2 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-[2-[(4-chlorophenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C20H23Cl2N5S2/c21-15-1-5-17(6-2-15)24-19(28)23-9-10-26-11-13-27(14-12-26)20(29)25-18-7-3-16(22)4-8-18/h1-8H,9-14H2,(H,25,29)(H2,23,24,28) |
InChI Key |
BWRIJHMQJSMXNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCNC(=S)NC2=CC=C(C=C2)Cl)C(=S)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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